molecular formula C61H90Cl2O32 B1603780 Avilamycine C CAS No. 69787-80-0

Avilamycine C

Numéro de catalogue: B1603780
Numéro CAS: 69787-80-0
Poids moléculaire: 1406.2 g/mol
Clé InChI: AEIFATUAVHHRBC-GYPCSUJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Avilamycin C is an oligosaccharide antibiotic belonging to the orthosomycin group, produced by the bacterium Streptomyces viridochromogenes. It is known for its potent activity against Gram-positive bacteria, making it a valuable compound in veterinary medicine for controlling bacterial infections in animals .

Applications De Recherche Scientifique

Antimicrobial Efficacy Against Clostridium perfringens

Avilamycin C has been shown to be effective in preventing and controlling necrotic enteritis in broiler chickens. Several studies have established its minimum inhibitory concentration (MIC) against various strains of C. perfringens:

Strain MIC (µg/ml) Clinical Relevance
HS420.25High virulence strain
HG40.015Low virulence strain
HN100.06Moderate virulence
HS722Moderate virulence
HH1018High virulence

The MIC values indicate that Avilamycin C exhibits potent antibacterial activity, with a range from 0.015 to 256 µg/ml across different clinical strains . The clinical breakpoint studies suggest that Avilamycin C can effectively manage infections caused by these strains without contributing to antimicrobial resistance .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Avilamycin C indicates that it is well-absorbed and has a favorable distribution within the body, which is crucial for its effectiveness against systemic infections. Key findings from pharmacodynamic studies include:

  • In Vitro Time-Kill Curves : These studies demonstrated that Avilamycin C effectively reduces the bacterial load of C. perfringens over time, supporting its use as a therapeutic agent .
  • Ex Vivo Studies : The drug's efficacy was confirmed in ex vivo settings using ileal content samples from pigs, which showed significant reductions in bacterial counts following administration .

Clinical Studies and Safety Profile

Clinical studies involving broiler chickens have consistently shown that Avilamycin C reduces mortality rates associated with necrotic enteritis when administered at inclusion rates of 15 ppm for 21 days . The safety profile of Avilamycin C has been thoroughly evaluated, revealing no adverse reactions attributable to the compound during extensive trials . This makes it a viable option for long-term use in poultry production.

Resistance Monitoring and Environmental Impact

Research indicates that the susceptibility of C. perfringens strains to Avilamycin C has remained stable over time, even seven years post-approval for use in Canada. Studies comparing MIC values before and after the approval showed no significant changes, suggesting that the continued use of Avilamycin C does not lead to increased resistance among bacterial populations . Additionally, its low environmental toxicity further supports its application as an antibiotic feed additive .

Mécanisme D'action

Target of Action

Avilamycin C primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.

Mode of Action

Avilamycin C inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . It prevents the association of IF2, which inhibits the formation of the mature 70S initiation complex, and the correct positioning of tRNA in the aminoacyl site . This interaction disrupts protein synthesis, leading to bacterial growth inhibition.

Biochemical Pathways

Avilamycin C is involved in the biosynthesis of Avilamycin A, a potent antibiotic against Gram-positive bacteria . An aldo-keto reductase in the avilamycin pathway, AviZ1, catalyzes the redox conversion between Avilamycins A and C . The ratio of these two components produced by AviZ1 depends on the utilization of specific redox cofactors, namely NADH/NAD+ or NADPH/NADP+ .

Pharmacokinetics

The pharmacokinetics of Avilamycin C have been studied in the context of treating Clostridium perfringens infections in swine . The PK parameters of AUC 0–24h, Cmax, and Tmax in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC)ex for bactericidal activity in intestinal content was 36.15 h .

Result of Action

The primary result of Avilamycin C’s action is the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition . This makes it an effective treatment for infections caused by Gram-positive bacteria, such as Clostridium perfringens .

Action Environment

The action of Avilamycin C can be influenced by environmental factors. For instance, the ratio of Avilamycins A and C produced by the aldo-keto reductase AviZ1 depends on the availability of specific redox cofactors This suggests that the cellular redox environment can influence the action of Avilamycin C

Analyse Biochimique

Biochemical Properties

Avilamycin C, like other Avilamycins, inhibits protein synthesis . It is thought to bind to the 50S ribosomal subunit, preventing the association of IF2, which inhibits the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action explains the lack of cross-resistance with other antibiotics .

Cellular Effects

In Streptomyces viridochromogenes, the production of Avilamycin C is influenced by glucose, ammonium ions, and phosphate . High concentrations of these substances can lead to a decrease in Avilamycin C biosynthesis . This suggests that Avilamycin C production is tightly regulated and can be influenced by the metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of Avilamycin C involves binding to the 50S ribosomal subunit . This binding prevents the association of IF2, inhibiting the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action differentiates Avilamycin C from other antibiotics .

Temporal Effects in Laboratory Settings

It is known that high concentrations of glucose, ammonium ions, and phosphate can decrease Avilamycin C biosynthesis . This suggests that the production of Avilamycin C may decrease over time in nutrient-rich conditions .

Dosage Effects in Animal Models

Avilamycin C is administered to chickens, turkeys, and pigs orally at a dose of 100 mg/kg feed for 21 days . In rabbits, it is administered orally at a dose of 80 mg/kg feed for 28 days

Metabolic Pathways

It is known that the production of Avilamycin C in Streptomyces viridochromogenes is influenced by glucose, ammonium ions, and phosphate , suggesting that Avilamycin C may be involved in metabolic pathways related to these substances .

Subcellular Localization

Given its mechanism of action, it is likely that Avilamycin C localizes to the ribosomes within the cell , where it can inhibit protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Avilamycin C is primarily obtained through the fermentation of Streptomyces viridochromogenes. The biosynthesis involves the formation of a polyketide moiety, which is then attached to a heptasaccharide chain. The production process is influenced by various factors, including the concentration of glucose, ammonium ions, and inorganic phosphate in the growth medium .

Industrial Production Methods: Industrial production of Avilamycin C involves optimizing fermentation conditions to maximize yield. This includes controlling the concentrations of nutrients and precursors in the medium, as well as employing mutagenesis and fermentation optimization techniques to enhance production .

Analyse Des Réactions Chimiques

Types of Reactions: Avilamycin C undergoes several types of chemical reactions, including oxidation and reduction. For instance, an aldo-keto reductase enzyme can catalyze the redox conversion between Avilamycin A and Avilamycin C, depending on the utilization of specific redox cofactors such as NADH/NAD+ or NADPH/NADP+ .

Common Reagents and Conditions: The oxidation of Avilamycin C to Avilamycin A is facilitated by the enzyme AviZ1, which prefers NADH/NAD+ as cofactors. This reaction is crucial for the biosynthesis of Avilamycin A, the main bioactive component in veterinary drugs .

Major Products Formed: The primary product formed from the oxidation of Avilamycin C is Avilamycin A. This conversion is significant for enhancing the bioactivity of the compound .

Activité Biologique

Avilamycin C, a member of the orthosomycin group of antibiotics produced by Streptomyces viridochromogenes, has garnered attention for its antibacterial properties, particularly against gram-positive bacteria. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Avilamycin C functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the attachment of formylmethionyl-tRNA, which is essential for the formation of the 70S initiation complex. This inhibition effectively stifles protein synthesis in susceptible bacteria, leading to their growth inhibition or death. The compound's activity is predominantly observed against gram-positive organisms, with limited effects on gram-negative bacteria due to differences in cell wall structure and composition .

Efficacy Against Clostridium perfringens

A significant focus of avilamycin C's application has been its efficacy against Clostridium perfringens, a major pathogen responsible for necrotic enteritis (NE) in poultry. Research has demonstrated that avilamycin maintains its effectiveness over time, with studies showing no significant change in minimum inhibitory concentrations (MICs) for strains isolated before and after its approval for use in animal feed .

Minimum Inhibitory Concentration (MIC) Studies

The following table summarizes findings from various studies regarding the MIC values of avilamycin C against C. perfringens:

Study YearStrain TypeMIC Range (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
2022Clinical0.015 - 2560.06128
2023Field Cases1 - 212

These results indicate that avilamycin displays potent antibacterial activity against various strains of C. perfringens, with a notable range in susceptibility .

Clinical Efficacy in Swine

A study involving 66 experimental piglets divided into groups challenged with different strains of C. perfringens assessed the clinical efficacy of avilamycin C. The administration was aligned with pharmacokinetic-pharmacodynamic (PK-PD) principles, demonstrating significant reductions in infection rates among treated groups compared to controls .

Key Findings:

  • Control Group: Infected without treatment.
  • Experimental Group: Infected but treated with avilamycin.
  • Results indicated a marked decrease in clinical signs of NE in treated animals.

Longitudinal Resistance Studies

A longitudinal study evaluated the susceptibility of C. perfringens strains over a seven-year period post-avilamycin approval. The findings revealed no increase in resistance rates, suggesting that avilamycin's continued use does not adversely affect its efficacy or lead to cross-resistance with other antibiotics .

Propriétés

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIFATUAVHHRBC-GYPCSUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H90Cl2O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220080
Record name Avilamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69787-80-0
Record name Avilamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avilamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVILAMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin C
Reactant of Route 2
Avilamycin C
Reactant of Route 3
Avilamycin C
Reactant of Route 4
Avilamycin C
Reactant of Route 5
Avilamycin C
Reactant of Route 6
Avilamycin C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.